molecular formula C13H16ClNO2S B6633801 1-Morpholino-2-(2-chlorophenylthio)-1-propanone

1-Morpholino-2-(2-chlorophenylthio)-1-propanone

Cat. No. B6633801
M. Wt: 285.79 g/mol
InChI Key: UITYCUFUARFFTQ-UHFFFAOYSA-N
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Description

1-Morpholino-2-(2-chlorophenylthio)-1-propanone, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(2-chlorophenylthio)-1-propanone involves its ability to inhibit the activity of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating cellular signaling pathways. 1-Morpholino-2-(2-chlorophenylthio)-1-propanone inhibits the activity of PTPs by binding to the active site of the enzyme, thereby preventing the removal of phosphate groups from tyrosine residues.
Biochemical and Physiological Effects
1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to have both biochemical and physiological effects. Biochemically, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to induce oxidative stress in cells, which can lead to cellular damage and dysfunction. Physiologically, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to affect cellular signaling pathways, which can lead to changes in cell behavior and function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Morpholino-2-(2-chlorophenylthio)-1-propanone in lab experiments is its ability to induce oxidative stress in cells, which can be useful for studying the effects of oxidative stress on cellular function. However, one limitation of using 1-Morpholino-2-(2-chlorophenylthio)-1-propanone is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Morpholino-2-(2-chlorophenylthio)-1-propanone. One direction is to further investigate its potential applications in pharmacology, particularly in the development of drugs that target PTPs. Another direction is to study its effects on other cellular signaling pathways, as well as its potential applications in other fields, such as materials science and nanotechnology. Additionally, further research is needed to better understand the mechanisms underlying its biochemical and physiological effects, as well as its potential toxicity.

Synthesis Methods

1-Morpholino-2-(2-chlorophenylthio)-1-propanone can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzenethiol with 1-morpholino-2-propanone in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-Morpholino-2-(2-chlorophenylthio)-1-propanone in its pure form.

Scientific Research Applications

1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been found to have potential applications in various scientific fields, including biochemistry, pharmacology, and toxicology. In biochemistry, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been used as a tool to study the effects of reactive oxygen species (ROS) on protein tyrosine phosphatases (PTPs). In pharmacology, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to inhibit the activity of PTPs, which are involved in regulating cellular signaling pathways. In toxicology, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been used to induce oxidative stress in cells and to study the effects of oxidative stress on cellular function.

properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2S/c1-10(13(16)15-6-8-17-9-7-15)18-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITYCUFUARFFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)SC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one

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